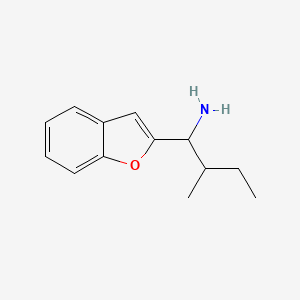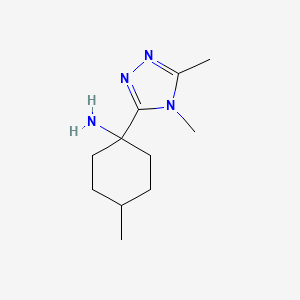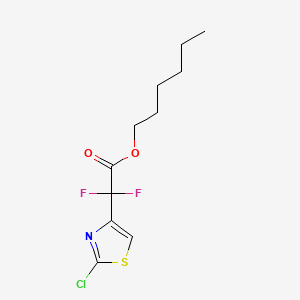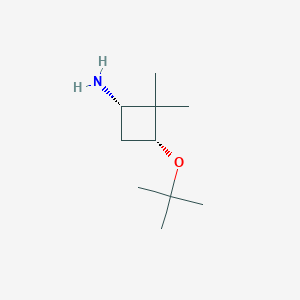![molecular formula C22H21NO7S B13484486 rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid is a complex organic molecule. It features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The protected amino acid can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently introduce the Fmoc group and carry out subsequent reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex molecules. The Fmoc group provides a temporary protection for amino acids, allowing for selective reactions to occur .
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and protein folding. The Fmoc group can be selectively removed to expose functional groups that interact with biological molecules .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The unique structure allows for the design of molecules that can interact with specific biological targets .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves the selective protection and deprotection of amino acids. The Fmoc group can be introduced to protect the amino group during peptide synthesis and then removed under basic conditions to expose the functional group for further reactions . This allows for the stepwise construction of peptides and other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds also feature the Fmoc group and are used in peptide synthesis.
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
The uniqueness of rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid lies in its specific structure, which includes an oxathiine ring and a pyrrole ring. This structure provides unique reactivity and stability, making it valuable in various chemical and biological applications .
Propriétés
Formule moléculaire |
C22H21NO7S |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(4aR,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dioxo-3,4a,5,7-tetrahydro-2H-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid |
InChI |
InChI=1S/C22H21NO7S/c24-20(25)22-13-23(11-19(22)31(27,28)10-9-30-22)21(26)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)/t19-,22+/m1/s1 |
Clé InChI |
DIRBVPDPLPHJMQ-KNQAVFIVSA-N |
SMILES isomérique |
C1CS(=O)(=O)[C@@H]2CN(C[C@@]2(O1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1CS(=O)(=O)C2CN(CC2(O1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
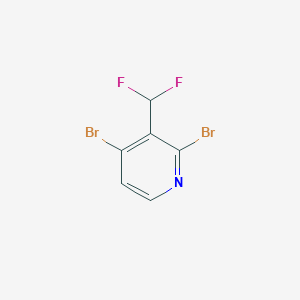
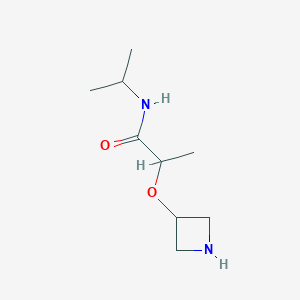
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)

![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
